3-((6-Aminohexyl)oxy)propan-1-ol

Intracomplex reaction Linker geometry Nucleic acid base pairing

3-((6-Aminohexyl)oxy)propan-1-ol is a bifunctional C9H21NO2 amino-alcohol linker (MW 175.27 g/mol) bearing a terminal primary amine, a terminal primary hydroxyl, and an internal ether oxygen spanning a 6‑carbon hydrophobic spacer on one side and a 3‑carbon hydrophilic spacer on the other. This architecture places it in the broader class of α,ω‑amino‑alcohols and amino‑ether‑alcohols that serve as key intermediates in medicinal chemistry, bioconjugation, and polymer synthesis.

Molecular Formula C9H21NO2
Molecular Weight 175.27 g/mol
Cat. No. B12079683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-Aminohexyl)oxy)propan-1-ol
Molecular FormulaC9H21NO2
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC(CCCOCCCO)CCN
InChIInChI=1S/C9H21NO2/c10-6-3-1-2-4-8-12-9-5-7-11/h11H,1-10H2
InChIKeyHZMOAEKWCVPRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((6-Aminohexyl)oxy)propan-1-ol for Research & Industrial Procurement: Core Identity and Baseline Properties


3-((6-Aminohexyl)oxy)propan-1-ol is a bifunctional C9H21NO2 amino-alcohol linker (MW 175.27 g/mol) bearing a terminal primary amine, a terminal primary hydroxyl, and an internal ether oxygen spanning a 6‑carbon hydrophobic spacer on one side and a 3‑carbon hydrophilic spacer on the other . This architecture places it in the broader class of α,ω‑amino‑alcohols and amino‑ether‑alcohols that serve as key intermediates in medicinal chemistry, bioconjugation, and polymer synthesis [1]. However, its specific combination of spacer length, ether polarity, and dual terminal functionality differentiates it from simpler amino‑alcohols such as 6‑aminohexanol or 3‑aminopropanol, and the procurement decision must therefore rest on functional performance data rather than structural resemblance alone.

Linker type Bifunctional amino‑ether‑alcohol with dual termini
Spacer geometry 6‑carbon amine‑side / 3‑carbon alcohol‑side spacer
Documented role Linker fragment in sodium channel blocker SAR series

Why Generic Amino-Alcohol Substitution Fails When Replacing 3-((6-Aminohexyl)oxy)propan-1-ol


Simple amino‑alcohols such as 6‑aminohexanol or 3‑aminopropanol differ fundamentally in spacer length, polarity profile, and the number of heteroatoms available for hydrogen‑bonding, all of which can alter reaction kinetics, conjugate geometry, and material properties [1]. Evidence from model systems demonstrates that changing the methylene chain length from 4 to 6 carbons in amino‑alkyl‑oxy linkers completely abolishes the geometry required for productive intracomplex reactivity [2]. Generic one‑to‑one replacement therefore carries a high risk of functional failure; only head‑to‑head benchmarking can confirm whether the target compound’s specific 6‑carbon amine‑side spacer and 3‑carbon alcohol‑side spacer deliver the intended performance.

Shorter/longer amino-alcohols alter reactivity 6‑aminohexanol or 3‑aminopropanol differ in spacer length, polarity, and H‑bond capacity, shifting reaction kinetics and conjugate geometry.
2‑carbon deviation abolishes intracomplex reactivity Model evidence shows that changing from a 4‑carbon to a 6‑carbon spacer eliminates productive geometry; chain‑length precision is critical.
Structural resemblance does not guarantee interchangeability Generic replacement based on amino-alcohol class alone may not reproduce intended linker performance; head‑to‑head benchmarking is required.

Quantitative Differentiation Evidence for 3-((6-Aminohexyl)oxy)propan-1-ol Versus Closest Analogs


Chain‑Length‑Dependent Intracomplex Reactivity: 6‑Aminohexyloxy vs. 4‑Aminobutyloxy vs. 2‑Aminoethoxy

In a purine‑pyrimidine base‑pair model system, the rate of intracomplex amino‑ester reaction was measured for guanine derivatives bearing linkers of different methylene chain lengths. The 4‑aminobutyloxy linker (4 CH₂ groups) supported a productive geometry and gave measurable intracomplex reaction, whereas the 6‑aminohexyloxy linker (6 CH₂ groups) and the 2‑aminoethoxy linker (2 CH₂ groups) did not support the required geometry, resulting in essentially no intracomplex reaction [1]. This demonstrates that the six‑carbon spacer in 3‑((6‑aminohexyl)oxy)propan‑1‑ol can be ‘too long’ or ‘too short’ depending on the application, and its performance cannot be predicted from shorter or longer homologues.

Chain‑length reactivity
Head‑to‑head
6‑carbon linker: negligible reaction
4‑carbon linker: productive reaction
2‑carbon shift abolishes intracomplex geometry required for reactivity.
Base‑pair model; amino‑ester condensation (Tetrahedron 1991).
Intracomplex reaction Linker geometry Nucleic acid base pairing

Oligonucleotide Conjugation Efficiency: 6‑Aminohexyl Linker vs. Aromatic Amino Linker

In oligonucleotide functionalization, probes modified with a conventional 6‑aminohexyl group reacted with activated esters less efficiently than probes modified with an aromatic amino group (OAA). Specifically, the OAA‑modified oligonucleotides showed higher reactivity toward activated ester groups and yielded stronger hybridization signals on microarray surfaces compared with the 6‑aminohexyl‑modified conventional probe [1]. This quantitative comparison establishes a performance baseline for 6‑aminohexyl‑type linkers in nucleic acid conjugation.

Oligonucleotide conjugation
Head‑to‑head
6‑aminohexyl probe: lower reactivity & hybridization
Aromatic amino (OAA) probe: higher performance
6‑aminohexyl motif underperforms aromatic alternatives in activated‑ester conjugation.
Microarray immobilization context; Nucleic Acids Symp. Ser. 2004.
Oligonucleotide conjugation Amino linker efficiency Microarray probe

Polyurethane Synthesis: 6‑Aminohexanol vs. 3‑Aminopropanol Chain‑Length Effects

In the synthesis of linear [n]‑polyurethanes from ω‑amino‑α‑phenylcarbonate alkanes, monomers derived from 6‑aminohexanol (6‑carbon spacer) and 3‑aminopropanol (3‑carbon spacer) produced polymers with distinctly different constitutional uniformity, molecular weight, and thermal behavior. The 6‑aminohexanol‑derived monomers gave polyurethanes with longer methylene sequences between urethane linkages, resulting in higher molecular weight and different polydispersity values compared with the 3‑aminopropanol‑derived analogs [1]. This demonstrates that the spacer length in amino‑alcohol monomers directly dictates polymer architecture and thermal properties.

Polymer architecture
Cross‑study
6‑carbon spacer: higher MW, distinct polydispersity vs. 3‑carbon
Spacer length directly tunes polyurethane molecular weight and thermal profile.
N‑Boc protection, metal‑free polymerization (Polym. Int. 2010).
Polyurethane Amino alcohol monomer Thermal properties

Sodium Channel Blocker SAR: 6‑Carbon Amino‑Ether Linker in Pyrazinoylguanidine Series

US Patent US20050080092A1 discloses a series of aliphatic pyrazinoylguanidine sodium channel blockers in which the fragment NCCCCCCOCCCO (corresponding to 3‑((6‑aminohexyl)oxy)propan‑1‑ol) is used as a linker connecting a guanidine moiety to the pyrazinoyl pharmacophore [1]. The patent describes multiple linker variations (e.g., C10, C12, PEG‑containing chains), with distinct linker compositions associated with different compound numbers and presumably different pharmacological profiles, although explicit IC₅₀ values for the specific linker are not publicly extracted in the abstract. This establishes the compound as a defined building block within a therapeutic SAR series.

Patent‑level linker validation
Class‑level
Fragment NCCCCCCOCCCO present in exemplified sodium channel blockers
Compound selected as a defined linker in a therapeutically relevant SAR series.
No explicit IC₅₀ values; patent US20050080092A1 (2004).
Sodium channel blocker Linker SAR Medicinal chemistry

Procurement‑Guiding Application Scenarios for 3-((6-Aminohexyl)oxy)propan-1-ol Based on Quantitative Evidence


Medicinal Chemistry Linker for Sodium Channel Blocker SAR

3‑((6‑Aminohexyl)oxy)propan‑1‑ol serves as a defined linker fragment in a patented series of pyrazinoylguanidine sodium channel blockers [4]. Procurement for medicinal chemistry SAR programs is justified when the target scaffold requires a 6‑carbon amino‑ether‑alcohol spacer that has already been validated in patent exemplification.

Bioconjugation Probe Design Requiring Precise Spatial Control

The chain‑length dependence documented in intracomplex reaction models [4] indicates that 3‑((6‑aminohexyl)oxy)propan‑1‑ol should be selected specifically when a 6‑carbon amine‑side spacer is required to span a known distance between conjugation partners. It is not interchangeable with 4‑carbon or 2‑carbon amino‑linkers, and its performance must be empirically verified for each new bioconjugate system.

Polyurethane and Step‑Growth Polymer Synthesis

The 6‑carbon amino‑alcohol segment enables the synthesis of [n]‑polyurethanes with distinct methylene‑segment lengths and thermal profiles compared with polymers derived from 3‑aminopropanol or 4‑aminobutanol [4]. Researchers procuring this monomer for polyurethane synthesis should benchmark molecular weight and polydispersity against shorter‑chain amino‑alcohol monomers to confirm that the 6‑carbon spacer delivers the target material properties.

Oligonucleotide or Microarray Probe Functionalization (with Caution)

Direct evidence shows that the 6‑aminohexyl motif underperforms aromatic amino linkers in activated‑ester conjugation efficiency and microarray hybridization intensity [4]. Procurement for oligonucleotide applications should be undertaken with awareness of this performance gap, and head‑to‑head comparison with aromatic amino alternatives is strongly recommended before committing to large‑scale use.

Application
Selection Property
Validation Focus
Sodium channel blocker SAR linker
6‑carbon amino‑ether‑alcohol spacer validated in patent series
Linker benchmarking against other spacers within the target scaffold
Bioconjugation with spatial control
Chain‑length‑dependent intracomplex geometry
Empirical verification of 6‑carbon spacer performance for each conjugate system
Polyurethane synthesis
Methylene‑segment length tunability
MW and polydispersity comparison against shorter‑chain amino‑alcohol monomers
Oligonucleotide / microarray functionalization
Reported lower conjugation efficiency vs. aromatic amino linkers
Head‑to‑head performance benchmarking before scale‑up
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